Ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate
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Overview
Description
Ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate is an organic compound that features a furan ring attached to a pyrrolidine ring with ester and ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate typically involves the reaction of furfural with ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through a series of steps including aldol condensation, cyclization, and esterification .
Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of eco-friendly reagents and adherence to green chemistry principles are emphasized to minimize environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Furoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways, leading to changes in cellular processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
Furoic Acid: Shares the furan ring structure but lacks the pyrrolidine and ester functionalities.
Furfural: A precursor in the synthesis of Ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate, containing a furan ring with an aldehyde group.
Furfuryl Alcohol: Derived from furfural, used in the synthesis of various furan-based compounds
Properties
IUPAC Name |
ethyl 1-(furan-2-ylmethyl)-4,5-dioxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-2-17-12(16)9-7-13(11(15)10(9)14)6-8-4-3-5-18-8/h3-5,9H,2,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYRGGBYAUAMKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381080 |
Source
|
Record name | Ethyl 1-[(furan-2-yl)methyl]-4,5-dioxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142774-43-4 |
Source
|
Record name | Ethyl 1-[(furan-2-yl)methyl]-4,5-dioxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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